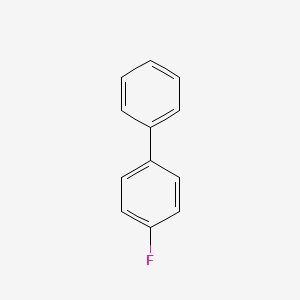

4-Fluorobiphenyl

Description

Propriétés

IUPAC Name |

1-fluoro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYZJEIKQYLEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186111 | |

| Record name | 4-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00901 [mmHg] | |

| Record name | 4-Fluorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

324-74-3 | |

| Record name | 4-Fluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobiphenyl: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobiphenyl is an aromatic organic compound characterized by a biphenyl (B1667301) structure with a single fluorine atom substituted at the para position of one of the phenyl rings.[1] Its chemical formula is C12H9F.[2][3][4] This fluorinated biphenyl serves as a crucial intermediate and building block in various fields, including organic synthesis, materials science, and pharmaceutical development.[3][5] The presence of the fluorine atom imparts unique electronic properties, enhanced thermal stability, and increased chemical resistance compared to its non-fluorinated counterpart.[3][5] These characteristics make it a valuable component in the synthesis of advanced materials such as liquid crystals and Organic Light-Emitting Diodes (OLEDs), as well as in the development of agrochemicals and new therapeutic agents.[3] In medicinal chemistry, it is utilized to improve the efficacy, selectivity, solubility, and bioavailability of drug candidates.[3]

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow/beige/cream crystalline powder or solid.[3][4][6] | [3][4][6] |

| Molecular Formula | C12H9F | [2][3][4] |

| Molecular Weight | 172.20 g/mol | [4][7][8] |

| Exact Mass | 172.068828 g/mol | [2][4][8] |

| Melting Point | 71.0 - 79.0 °C | [2][3][6][7] |

| Boiling Point | 253.0 - 284.0 °C at 760 mmHg | [2][3][7] |

| Density | 1.1 - 1.288 g/cm³ | [2][4][7] |

| Flash Point | >95.8 °C (>230 °F) | [2][4] |

| Water Solubility | Insoluble | [1][4] |

| Vapor Pressure | 0.00901 mmHg at 25°C | [2][8] |

| Refractive Index (n20/D) | 1.5200 - 1.553 | [4][7] |

| LogP (Octanol-Water Partition Coefficient) | 3.91 - 4.1 | [2][4][8] |

Table 2: Identifiers and Spectral Data

| Identifier/Spectrum | Value/Data | Source(s) |

| CAS Number | 324-74-3 | [2][3][6] |

| IUPAC Name | 1-fluoro-4-phenylbenzene | [8] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)F | [7][8] |

| InChI Key | RUYZJEIKQYLEGZ-UHFFFAOYSA-N | [6][7][8] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.66-7.50 (m, 4 H), 7.52-7.43 (m, 2 H), 7.42-7.32 (m, 1 H), 7.22-7.10 (m, 2 H) ppm | [9] |

| ¹³C NMR (Solvent: CDCl₃) | Chemical shifts available. | [10] |

| ¹⁹F NMR (Solvent: CFCl₃) | Chemical shifts available. | [11] |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 172 (100.0%), 173 (13.0%), 171 (29.6%), 170 (20.6%) | [12] |

| Infrared (IR) Spectroscopy | Spectra available. | [8][13] |

| Raman Spectroscopy | Spectra available. | [8][12] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound.

Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a common and efficient method for synthesizing biphenyl derivatives. The general protocol involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.

Materials:

-

1-Bromo-4-fluorobenzene (or 4-fluorophenylboronic acid)

-

Phenylboronic acid (or bromobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate (B84403) [K₃PO₄], Sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., Dioxane/water mixture)

-

Pressure tube or round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a pressure tube, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv), the base (e.g., K₃PO₄, 1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol %).[14]

-

Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 3:1 v/v ratio of dioxane to water).[14]

-

Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 105 °C for 8 to 12 hours.[14]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm molecular weight.

-

Methodology: A dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides the molecular ion peak (confirming molecular weight) and a characteristic fragmentation pattern.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure.

-

Methodology: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information on the number, environment, and coupling of hydrogen atoms.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule.

-

¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.[16]

-

-

The resulting spectra are compared with known literature values to confirm the structure of this compound.[9]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: A flowchart of the Suzuki coupling synthesis and subsequent purification.

References

- 1. CAS 324-74-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:324-74-3 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound 95 324-74-3 [sigmaaldrich.com]

- 8. This compound | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 13. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound 95 324-74-3 [sigmaaldrich.com]

4-Fluorobiphenyl (CAS 324-74-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorobiphenyl (4-FBP), a fluorinated aromatic hydrocarbon with significant applications in organic synthesis, materials science, and as a key intermediate in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid at room temperature. The introduction of a fluorine atom onto the biphenyl (B1667301) scaffold significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in medicinal chemistry.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 324-74-3 | [2] |

| Molecular Formula | C₁₂H₉F | [2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 75-79 °C | |

| Boiling Point | 253-284 °C | |

| Density | ~1.1 - 1.288 g/cm³ | |

| LogP | 3.91 - 4.1 | [2] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 0.00901 mmHg | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Features | Source(s) |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 172 (base peak). Other significant peaks at m/z 171, 170. | [2][4] |

| ¹H NMR | (400 MHz, CDCl₃): δ (ppm) ~7.52 (m), ~7.41 (m), ~7.33 (m), ~7.10 (m). | [4] |

| ¹³C NMR | Spectral data available, indicates distinct aromatic carbon signals. | [4][5] |

| IR Spectroscopy | Key absorptions related to C-H and C-F stretching and aromatic C=C bending. | [6][7] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and reliable method for the synthesis of this compound involves the coupling of bromobenzene (B47551) with 4-fluorophenylboronic acid.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. This compound | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:324-74-3 | Chemsrc [chemsrc.com]

- 4. 4-Fluoro-1,1'-biphenyl(324-74-3) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]

- 7. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

An In-Depth Technical Guide to the Structure and Synthesis of 4-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Fluorobiphenyl. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed experimental protocols and quantitative data to support laboratory work and theoretical understanding.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₁₂H₉F. It consists of two phenyl rings linked together, with a single fluorine atom substituted at the para position of one of the rings. This fluorine substitution significantly influences the molecule's physicochemical properties, including its electronic characteristics, metabolic stability, and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials.

The structure of this compound is well-characterized by various spectroscopic methods. Its IUPAC name is 1-fluoro-4-phenylbenzene.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉F |

| Molecular Weight | 172.20 g/mol |

| CAS Number | 324-74-3 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 74-77 °C |

| Boiling Point | 253-284 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR | Spectra show characteristic signals for the aromatic protons.[1] |

| ¹³C NMR | Spectra display distinct peaks for the carbon atoms in the biphenyl (B1667301) core, with the carbon attached to the fluorine atom showing a characteristic splitting pattern.[2] |

| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands for C-H and C-F stretching and aromatic ring vibrations.[3][4] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) at m/z 172, corresponding to the molecular weight of the compound.[2][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction being two of the most prominent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of this compound, this typically involves the reaction of a 4-fluorophenylboronic acid with a phenyl halide or vice versa.

Diagram 1: Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophenylboronic acid (1.2 equivalents) and bromobenzene (1.0 equivalent) in a mixture of toluene and ethanol.

-

Add the 2 M sodium carbonate solution to the flask.

-

Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the reaction mixture under an inert atmosphere.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data:

Yields for Suzuki-Miyaura couplings to produce fluorinated biphenyls are generally high, often exceeding 80-90%.[6]

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a radical-based method for the synthesis of biaryls from a diazonium salt and an aromatic compound.[7] While historically significant, this method often suffers from lower yields compared to modern cross-coupling reactions.[7]

Diagram 2: Gomberg-Bachmann Reaction for this compound Synthesis

Caption: Gomberg-Bachmann reaction for the synthesis of this compound.

Experimental Protocol: Gomberg-Bachmann Reaction

This protocol provides a general procedure for the synthesis of this compound using the Gomberg-Bachmann reaction.

Materials:

-

4-Fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Benzene

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a flask, dissolve 4-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to form the 4-fluorobenzenediazonium chloride solution.

-

Coupling: In a separate flask, prepare a two-phase system of benzene and an aqueous sodium hydroxide solution. Cool this mixture in an ice bath.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Continue stirring at a low temperature for several hours.

-

Work-up and Purification: Separate the benzene layer and wash it with water and then with a dilute acid solution.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Remove the excess benzene by distillation.

-

Purify the crude this compound by fractional distillation or recrystallization.

Quantitative Data:

Yields for the Gomberg-Bachmann reaction are typically modest, often below 40%, due to the formation of various side products.[7]

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds and advanced materials. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Precursor to Flurbiprofen and Cyclooxygenase Inhibition

This compound is a precursor in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Flurbiprofen exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.

Diagram 3: Cyclooxygenase Pathway and Flurbiprofen Inhibition

Caption: Inhibition of the Cyclooxygenase pathway by Flurbiprofen.

Component in Liquid Crystal Synthesis

The rigid biphenyl core of this compound makes it a suitable building block for the synthesis of liquid crystals. The fluorine substituent can influence the dielectric anisotropy and other physical properties of the final liquid crystal material.

Diagram 4: General Workflow for Liquid Crystal Synthesis from this compound

Caption: General workflow for the synthesis of a liquid crystal molecule starting from this compound.

Conclusion

This compound is a versatile and important molecule in both medicinal chemistry and materials science. Its synthesis, primarily through efficient methods like the Suzuki-Miyaura coupling, allows for its incorporation into a wide range of functional molecules. Understanding its structure, properties, and synthetic routes is crucial for researchers and scientists working to develop new drugs and advanced materials. This guide provides a foundational understanding and practical protocols to aid in these endeavors.

References

- 1. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]

- 4. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 5. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-Fluorobiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobiphenyl (4-FBP), a fluorinated aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document outlines its core physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and its key applications in research and development.

Core Properties and Data

This compound is a solid, aromatic organic compound where a fluorine atom is substituted at the para position of one of the phenyl rings of a biphenyl (B1667301) molecule.[1] This substitution significantly influences its electronic properties and metabolic stability, making it a valuable building block in various scientific fields.[2]

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. It is a white to light-colored crystalline solid at room temperature and is generally insoluble in water but soluble in many organic solvents.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉F | [3][5][6][7] |

| Molecular Weight | 172.20 g/mol | [5][6][7] |

| CAS Number | 324-74-3 | [2][6] |

| Appearance | White to light yellow/pink crystalline powder or flakes | [2][3][8] |

| Melting Point | 71-79 °C | [8][9] |

| Boiling Point | 253-284 °C | [2][3] |

| InChIKey | RUYZJEIKQYLEGZ-UHFFFAOYSA-N | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from common analytical techniques are presented below.

| Spectroscopic Data | Key Features / Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.66-7.50 (m, 4H), 7.52-7.43 (m, 2H), 7.42-7.32 (m, 1H), 7.22-7.10 (m, 2H) | [10][11] |

| ¹³C NMR (CDCl₃) | Peaks are observed in the aromatic region (approx. 115-165 ppm). The carbon directly attached to the fluorine atom shows a characteristic large coupling constant (¹JCF). Specific shifts can be found in spectral databases. | [5][12] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 172. The spectrum also shows characteristic fragmentation patterns of the biphenyl core. | [5][10] |

| Infrared (IR) | Key absorptions include C-H stretching (aromatic), C=C stretching (aromatic ring), and a strong C-F stretching band. | [5][13] |

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biaryl compounds like this compound.[14] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[14]

Reaction Scheme

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Bromofluorobenzene (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Dimethylformamide (DMF) and Water (e.g., 95:5 v/v), degassed

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

-

Ethyl acetate (B1210297) and brine for extraction

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromofluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 95:5 mixture of DMF and water) to the flask via syringe. Ensure all solids are suspended.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from reaction setup to the final purified product.

Applications in Research and Drug Development

The incorporation of a fluorine atom into a biphenyl scaffold imparts unique properties that are highly advantageous in several fields.

-

Pharmaceuticals and Medicinal Chemistry: this compound is a key intermediate in the synthesis of various biologically active compounds.[2] The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electronic interactions, and modulate the lipophilicity and bioavailability of drug candidates.[2]

-

Materials Science: Due to its enhanced thermal stability and unique electronic properties, this compound serves as a crucial building block for advanced materials.[2] It is utilized in the synthesis of liquid crystals for display technologies and in the development of Organic Light-Emitting Diodes (OLEDs).[2][15]

-

Organic Synthesis: It serves as a versatile intermediate for creating more complex fluorinated organic molecules for agrochemicals and other specialty chemicals.[2][15]

-

Analytical Chemistry: In laboratory settings, this compound can be used as a standard reference material for method development and validation in chromatographic techniques.[2]

References

- 1. CAS 324-74-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 8. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound|lookchem [lookchem.com]

- 10. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 4-Fluorobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Fluorobiphenyl in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document synthesizes qualitative information, presents solubility data for structurally similar compounds, and discusses the theoretical principles governing its solubility. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development, organic synthesis, and materials science.

Introduction

This compound is a fluorinated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and assessing its environmental fate. The introduction of a fluorine atom onto the biphenyl (B1667301) scaffold can significantly alter its physicochemical properties, including its solubility, compared to the parent biphenyl molecule. This guide aims to provide a thorough understanding of these characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉F |

| Molecular Weight | 172.20 g/mol |

| Appearance | White to light brown crystalline solid |

| Melting Point | 75-79 °C |

| Boiling Point | 283-284 °C |

| CAS Number | 324-74-3 |

Solubility Profile of this compound

Publicly available literature and chemical databases consistently describe this compound as being soluble in a range of organic solvents and insoluble in water[1]. This is consistent with the general principle of "like dissolves like," where the non-polar aromatic structure of this compound favors dissolution in organic media over polar, aqueous environments.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Water | Insoluble[1][2] | Not Specified |

| Methanol | Soluble | Not Specified | |

| Biphenyl | Water | Very slightly soluble | Not Specified |

| Alcohol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Benzene | Soluble | Not Specified | |

| Methanol | Soluble | Not Specified | |

| Carbon Tetrachloride | Soluble | Not Specified | |

| Carbon Disulfide | Soluble | Not Specified | |

| 4-Chlorobiphenyl | Water | <0.1 g/100 mL[1] | 22 |

| Chloroform | Slightly Soluble[1] | Not Specified | |

| Ethyl Acetate | Slightly Soluble[1] | Not Specified | |

| Methanol | Slightly Soluble[1] | Not Specified | |

| 4-Bromobiphenyl | Water | Sparingly soluble[3] | Not Specified |

| Ethanol | Readily dissolves[3] | Not Specified | |

| Acetone | Readily dissolves[3] | Not Specified | |

| Dioxane | 1g / 10 mL[3] | Not Specified | |

| Benzene | Significant solubility[4] | Not Specified | |

| Toluene | Significant solubility[4] | Not Specified | |

| Chloroform | Significant solubility[4] | Not Specified | |

| Polychlorinated Biphenyls (PCBs) | Organic Solvents | High solubility[5][6] | Not Specified |

| Water | Low solubility[5][6] | Not Specified |

The substitution of a hydrogen atom with a fluorine atom can have a multifaceted impact on the solubility of an organic molecule. Fluorine is the most electronegative element, which can lead to changes in a molecule's polarity, dipole moment, and intermolecular interactions[7][8]. While fluorination can increase lipophilicity, which may enhance solubility in non-polar organic solvents, it can also introduce specific interactions that may favor solubility in more polar organic solvents. In some cases, strategic fluorination has been shown to improve the aqueous solubility of drug candidates[8]. The presence of the fluorine atom in this compound is expected to modulate its solubility profile compared to unsubstituted biphenyl, though the precise quantitative effects in various organic solvents have not been extensively documented.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data for this compound, the shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

-

Syringe filters (chemically compatible with the solvent)

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial and place it in a constant temperature shaker (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution from the diluted sample, accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in the public domain, a strong qualitative understanding of its behavior can be inferred from its chemical structure and the properties of related compounds. It is expected to be readily soluble in most common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable method for their experimental determination. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. 4-Chlorobiphenyl CAS#: 2051-62-9 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobiphenyl melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobiphenyl

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₂H₉F. It is a fluorinated derivative of biphenyl (B1667301) and serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and OLEDs.[1] Its unique electronic properties, thermal stability, and chemical resistance make it a compound of significant interest to researchers and professionals in drug development and material science.[1] This guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a substance under varying temperatures. The data for this compound are summarized below.

| Property | Value | Reference |

| Melting Point | 71.0 - 77.0 °C | [2] |

| 74 - 77 °C | [1] | |

| 74.2 °C | [3] | |

| 75 - 79 °C | [4][5][6][7] | |

| Boiling Point | 253 °C | [1][3] |

| 283 - 284 °C | [4][5][6][7] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[8][9] The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[8]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed tightly to a height of 1-2 cm by gently tapping the tube.[10][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil) or a modern digital melting point apparatus with a heated metal block.[8][10]

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of about 2°C per minute, especially when approaching the expected melting point.[8] The sample is observed carefully through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically sharp, often within 1°C.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[12] This physical property is sensitive to changes in atmospheric pressure.

Methodology: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube (fusion tube).[12][13]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[12][13] The fusion tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is immersed in a heating bath (e.g., Thiele tube).

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12]

-

Data Recording: The heat source is removed at the point of rapid bubbling. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

-

Reporting: The recorded temperature is the boiling point of the substance at the measured atmospheric pressure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 4-Fluoro-1,1'-biphenyl | 324-74-3 [amp.chemicalbook.com]

- 5. This compound 95 324-74-3 [sigmaaldrich.com]

- 6. This compound 95 324-74-3 [sigmaaldrich.com]

- 7. 4-氟联苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. athabascau.ca [athabascau.ca]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

Spectroscopic data for 4-Fluorobiphenyl (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorobiphenyl

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows characteristic signals for the nine protons distributed across the two phenyl rings. The signals are complex due to proton-proton and proton-fluorine couplings.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.66 - 7.50 | Multiplet | 4H | H-2, H-6, H-2', H-6' |

| ~7.52 - 7.43 | Multiplet | 2H | H-3', H-5' |

| ~7.42 - 7.32 | Multiplet | 1H | H-4' |

| ~7.22 - 7.10 | Multiplet | 2H | H-3, H-5 |

| Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from supporting information of a chemical study.[1] |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. The carbon signals in the fluorinated ring exhibit splitting due to carbon-fluorine coupling. Full spectral data is available in databases such as ChemicalBook and SpectraBase.[2][3]

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~162.5 | C-4 | Doublet, large ¹JCF coupling |

| ~140.0 | C-1' | Quaternary carbon |

| ~137.0 | C-1 | Quaternary carbon |

| ~129.0 | C-3', C-5' | |

| ~128.8 | C-2', C-6' | |

| ~127.3 | C-4' | |

| ~127.0 | C-2, C-6 | Doublet, ²JCF coupling |

| ~115.8 | C-3, C-5 | Doublet, ³JCF coupling |

| Note: These are approximate values based on typical chemical shifts for fluorinated aromatic compounds. For exact values and coupling constants, consultation of the primary spectral data is recommended. |

¹⁹F NMR (Fluorine-19 NMR) Data

The ¹⁹F NMR spectrum of this compound shows a single signal for the fluorine atom. The chemical shift is characteristic of an aryl fluoride.

| Chemical Shift (δ) ppm | Reference Standard | Solvent |

| ~ -113 to -116 | CCl₃F | CDCl₃ or CFCl₃ |

| Note: The exact chemical shift can vary depending on the solvent and reference standard used. The spectrum is available for viewing on SpectraBase.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its aromatic rings and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Strong | Aromatic C=C Ring Stretch |

| ~1225 | Strong | C-F Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

| Note: Data compiled from the NIST Chemistry WebBook and general IR absorption tables.[5][6][7] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a prominent molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Assignment |

| 173.0 | 13.0 | [M+1]⁺ (Isotope Peak) |

| 172.0 | 100.0 | [M]⁺ (Molecular Ion, Base Peak) |

| 171.0 | 29.6 | [M-H]⁺ |

| 170.0 | 20.6 | [M-2H]⁺ or [M-H₂]⁺ |

| 152.0 | 2.7 | [M-HF]⁺ |

| 151.0 | 2.8 | [M-H-HF]⁺ |

| 86.0 | 3.8 | |

| 85.0 | 5.4 | |

| Data sourced from ChemicalBook, based on an EI-MS spectrum at 70 eV.[2] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative for the analysis of a solid aromatic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and co-add 16-32 scans.

-

-

¹³C & ¹⁹F NMR Acquisition :

-

For ¹³C, use a standard proton-decoupled pulse sequence. Acquire with a spectral width of ~220 ppm and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is typically required for good signal-to-noise.

-

For ¹⁹F, use a standard proton-decoupled pulse sequence, tuning the probe to the ¹⁹F frequency.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an appropriate internal/external standard for ¹⁹F NMR (e.g., CCl₃F at 0 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection : With the clean, empty ATR crystal, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This accounts for atmospheric CO₂ and H₂O, as well as any instrument-related absorbances.

-

Sample Collection : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum using the same parameters as the background scan.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation :

-

Injector : Use a split/splitless injector at a temperature of ~250°C.

-

Column : A standard nonpolar column (e.g., DB-5ms) is suitable.

-

Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

-

MS Detection :

-

Ion Source : Set the EI source temperature to ~230°C.

-

Electron Energy : Use a standard electron energy of 70 eV.

-

Mass Analyzer : Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

-

-

Data Analysis : Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Fluoro-1,1'-biphenyl(324-74-3) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

4-Fluorobiphenyl: An In-depth Technical Guide on its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobiphenyl (4-FBP) is a fluorinated aromatic hydrocarbon of significant interest in various scientific and industrial fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a biphenyl (B1667301) backbone with a fluorine atom at the 4-position, imparts unique physicochemical properties that influence its stability and susceptibility to degradation. Understanding the stability and degradation pathways of 4-FBP is crucial for assessing its environmental fate, toxicological profile, and potential applications in drug development. This technical guide provides a comprehensive overview of the stability of this compound and its degradation through various abiotic and biotic pathways, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] The presence of the fluorine atom enhances its thermal and chemical resistance compared to non-fluorinated biphenyl.[1] It is generally stable under normal storage conditions in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉F | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Melting Point | 74 - 77 °C | [1] |

| Boiling Point | 253 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Water Solubility | Insoluble | [2] |

Abiotic Degradation

While this compound exhibits considerable stability, it can undergo degradation under specific abiotic conditions, primarily through photochemical reactions.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. While specific kinetic data for 4-FBP is limited in the provided search results, studies on similar halogenated biphenyls, such as 4,4'-dibromobiphenyl, have shown that photodegradation can occur, often following pseudo-first-order kinetics. The degradation rate is influenced by factors such as the initial concentration of the compound and the intensity of the UV light. The primary products of such degradation are typically hydroxylated derivatives.

Biotic Degradation

This compound is susceptible to biodegradation by various microorganisms, including fungi and bacteria. These processes are of significant interest for bioremediation and for understanding the metabolic fate of fluorinated compounds in biological systems.

Fungal Degradation

Certain species of ectomycorrhizal fungi have demonstrated the ability to degrade this compound. In a study involving Tylospora fibrillosa, the fungus was capable of degrading over 80% of the initial 4-FBP concentration.[3] The primary degradation pathway involves hydroxylation of the biphenyl rings.

The major identified metabolites are:

-

4-fluorobiphen-4'-ol

-

4-fluorobiphen-3'-ol

Interestingly, the expected pathway of meta-cleavage of the non-fluorinated ring was not observed.[4]

The fungus Cunninghamella elegans, often used as a model for mammalian metabolism, effectively transforms this compound.[5] The primary metabolic reaction is hydroxylation, leading to the formation of 4-fluoro-4'-hydroxybiphenyl.[5] This primary metabolite can then undergo further phase II conjugation reactions, forming sulfate (B86663) and β-glucuronide conjugates.[5] In one study, 99.7% of this compound was metabolized by C. elegans over five days.[5]

Bacterial Degradation

Bacteria, particularly species from the Pseudomonas and Rhodococcus genera, are known to degrade biphenyl and its halogenated derivatives. While specific pathways for 4-FBP are not fully elucidated in the provided results, the degradation of similar compounds like 2- and this compound by Pseudomonas pseudoalcaligenes KF707 proceeds via the classical "upper" biphenyl catabolic pathway.[5] This typically involves dioxygenase-mediated ring hydroxylation followed by meta-cleavage.

In Vivo Metabolism

Understanding the metabolic fate of this compound in mammalian systems is critical for drug development and toxicology. In vitro studies using rat liver microsomes have shown that the metabolism of 4-halobiphenyls is mediated by cytochrome P-450-dependent monooxygenases.[1] The major metabolic pathway is 4'-hydroxylation, occurring para to the phenyl-phenyl bridge.[1] A minor pathway involves 3-hydroxylation, ortho to the fluorine atom.[1]

Quantitative Data on Degradation

Quantitative data on the degradation kinetics of this compound are essential for predictive modeling of its environmental persistence and metabolic clearance.

Table 2: Fungal Degradation of this compound

| Fungal Species | Degradation Extent | Incubation Time | Key Metabolites | Reference(s) |

| Tylospora fibrillosa | >80% | Not specified | 4-fluorobiphen-4'-ol, 4-fluorobiphen-3'-ol | [3] |

| Cunninghamella elegans | 99.7% | 5 days | 4-fluoro-4'-hydroxybiphenyl, sulfate and β-glucuronide conjugates | [5] |

| Hebeloma ericae | >20% | Not specified | Not specified | [4] |

| Suillus variegatus | >50% | Not specified | Not specified | [4] |

| Tricholoma terrestris | >65% | Not specified | Not specified | [4] |

Table 3: In Vitro Metabolic Rate of 4-Halobiphenyls

| Compound | Pretreatment of Rat Liver Microsomes | Fold Increase in Metabolism Rate | Reference(s) |

| This compound | Phenobarbitone | 2-fold | [1] |

| This compound | 3-Methylcholanthrene | 5- to 6-fold | [1] |

Experimental Protocols

Protocol 1: Fungal Degradation of this compound

Objective: To assess the degradation of this compound by fungal cultures and identify the resulting metabolites.

Materials:

-

Fungal strain (e.g., Cunninghamella elegans)

-

Appropriate liquid culture medium (e.g., potato dextrose broth)

-

This compound (substrate)

-

Sterile culture flasks

-

Incubator shaker

-

Organic solvents (e.g., ethyl acetate)

-

Analytical instruments: HPLC, GC-MS, ¹⁹F NMR

Methodology:

-

Culture Preparation: Inoculate the fungal strain into sterile liquid medium in culture flasks. Incubate at an appropriate temperature (e.g., 25-30°C) with shaking until sufficient biomass is achieved.

-

Substrate Addition: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the fungal cultures to a final desired concentration.

-

Incubation: Continue the incubation under the same conditions for a specified period (e.g., 5-7 days), with regular sampling.

-

Sample Extraction:

-

Separate the fungal biomass from the culture medium by filtration or centrifugation.

-

Extract the culture medium with an organic solvent like ethyl acetate.

-

Lyophilize the aqueous phase for analysis of water-soluble metabolites.

-

-

Metabolite Analysis:

-

Analyze the organic extract by HPLC to quantify the remaining this compound and detect metabolites.

-

Derivatize a portion of the organic extract (e.g., silylation) and analyze by GC-MS to identify the chemical structures of the metabolites.

-

Analyze the lyophilized aqueous phase and the organic extract by ¹⁹F NMR to detect and identify fluorine-containing metabolites and their conjugates.

-

Protocol 2: In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the metabolism of this compound by cytochrome P450 enzymes in rat liver microsomes.

Materials:

-

Rat liver microsomes (from control, phenobarbitone-treated, or 3-methylcholanthrene-treated rats)

-

This compound

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Analytical instruments: HPLC or LC-MS/MS

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, rat liver microsomes, and this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH generating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the depletion of this compound and the formation of its metabolites.

Conclusion

This compound is a chemically stable compound that can be degraded through both abiotic and biotic pathways. Photodegradation represents a potential abiotic degradation route, while microbial degradation by fungi and bacteria offers effective biotransformation pathways, primarily through hydroxylation. In vivo, this compound is metabolized by cytochrome P450 enzymes, leading to hydroxylated products. The data and protocols presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with this compound, enabling better assessment of its environmental impact, toxicological properties, and metabolic fate in biological systems. Further research is warranted to elucidate the complete degradation pathways and to obtain more comprehensive quantitative kinetic data under various environmental and physiological conditions.

References

- 1. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:324-74-3 | Chemsrc [chemsrc.com]

- 4. Degradation of this compound by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of this compound by mycorrhizal fungi as determined by (19)F nuclear magnetic resonance spectroscopy and (14)C radiolabelling analysis. | Sigma-Aldrich [sigmaaldrich.com]

The Biological Activity of 4-Fluorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluorobiphenyl (C₁₂H₉F) is a biphenyl (B1667301) derivative where a fluorine atom is substituted at the para position of one of the phenyl rings. The introduction of fluorine can significantly alter the physicochemical and biological properties of organic molecules, including metabolic stability, lipophilicity, and receptor binding affinity. Understanding the biological fate and activity of 4-FBP is crucial for assessing its environmental impact and potential as a scaffold in drug design. This document synthesizes the available scientific literature on the metabolism and toxicity of this compound.

Metabolism of this compound

The biotransformation of this compound has been investigated in both microbial and mammalian systems. These studies provide insights into the pathways of degradation and the enzymes involved.

Microbial Metabolism

The fungus Cunninghamella elegans is a well-established model for mammalian drug metabolism due to its possession of cytochrome P450 monooxygenases. Studies have shown that C. elegans effectively metabolizes this compound into several hydroxylated and conjugated products.

The principal metabolite identified is 4-fluoro-4'-hydroxybiphenyl.[1] Further analysis has revealed the presence of other mono- and dihydroxylated derivatives, as well as phase II metabolites, specifically sulphate and β-glucuronide conjugates.[1] The formation of these water-soluble conjugates is a typical detoxification pathway in mammals.

Caption: Fungal metabolism of this compound by Cunninghamella elegans.

The bacterium Pseudomonas pseudoalcaligenes KF707 is capable of utilizing this compound as its sole source of carbon and energy. The degradation pathway involves the "upper" biphenyl catabolic pathway. The initial enzymatic attack occurs on the non-fluorinated ring, leading to the formation of fluorinated catabolites. The major metabolites identified are 4-fluorobenzoate (B1226621) and 4-fluoro-1,2-dihydro-1,2-dihydroxybenzoate.[2] However, P. pseudoalcaligenes KF707 is unable to further metabolize 4-fluorobenzoate.

Caption: Bacterial degradation pathway of this compound by Pseudomonas pseudoalcaligenes KF707.

Mammalian Metabolism

In vitro studies using hepatic microsomes from rats have provided insights into the mammalian metabolism of this compound. The primary route of metabolism is hydroxylation, catalyzed by cytochrome P-450 monooxygenases. The major metabolite formed is 4'-hydroxy-4-fluorobiphenyl, resulting from hydroxylation at the para position of the non-fluorinated ring. A minor metabolic pathway involves hydroxylation at the 3'-position (ortho to the fluorine atom). The overall rate of metabolism of this compound is increased by pretreatment of rats with phenobarbitone or 3-methylcholanthrene, which are known inducers of cytochrome P450 enzymes.

Toxicological Profile

The toxicological data for this compound is limited. While specific LD50 and IC50 values are not readily found in the literature, hazard classifications and data from related compounds provide an indication of its potential toxicity.

Acute Toxicity and Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements, although it is noted that this chemical does not meet GHS hazard criteria for a significant portion of reports:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

It is also generally described as causing irritation.[3]

Genotoxicity

Endocrine Disruption

There is no direct evidence to suggest that this compound has endocrine-disrupting properties. However, its structural similarity to polychlorinated biphenyls (PCBs), some of which are known endocrine disruptors, warrants further investigation into its potential to interact with nuclear receptors such as the estrogen receptor and the aryl hydrocarbon receptor.

Experimental Protocols

Fungal Metabolism of this compound with Cunninghamella elegans

Caption: Experimental workflow for studying the metabolism of this compound by C. elegans.

Detailed Methodology:

-

Fungal Strain and Culture Conditions: Cunninghamella elegans is grown on Sabouraud dextrose agar plates. A spore and mycelial suspension is used to inoculate a liquid culture of Sabouraud dextrose broth. The culture is incubated at approximately 28°C with shaking to ensure aerobic conditions.

-

Initiation of Metabolism: this compound, typically dissolved in a suitable solvent like ethanol, is added to the fungal culture.

-

Incubation: The culture is incubated for a period of up to 5 days to allow for metabolism to occur.

-

Extraction of Metabolites: The culture broth is separated from the mycelia. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to isolate organic-soluble metabolites. The remaining aqueous phase contains water-soluble conjugates.

-

Analysis: The organic and aqueous extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the chemical structures of the organic-soluble metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is employed to identify and quantify fluorinated metabolites in both organic and aqueous phases.

Bacterial Degradation of this compound with Pseudomonas pseudoalcaligenes

Detailed Methodology:

-

Bacterial Strain and Growth Conditions: Pseudomonas pseudoalcaligenes KF707 is grown in a minimal salts medium with this compound provided as the sole carbon source.

-

Monitoring Degradation: The degradation of this compound and the formation of metabolites are monitored over time by analyzing samples of the culture medium.

-

Metabolite Identification: The culture supernatant is analyzed using ¹⁹F NMR spectroscopy to detect and identify fluorinated metabolites. This technique is particularly useful for tracking the fate of the fluorine atom in the metabolic pathway.

Summary of Quantitative Data

As of the date of this guide, specific quantitative toxicity data for this compound, such as LD50 and IC50 values, are not well-documented in publicly accessible scientific literature. The available information is primarily qualitative, focusing on hazard classifications.

Table 1: Hazard Classification of this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion and Future Directions

This compound is readily metabolized by both fungal and bacterial systems, primarily through hydroxylation and subsequent conjugation in fungi, and through a biphenyl degradation pathway in bacteria. Mammalian systems also metabolize 4-FBP via hydroxylation. While general hazard information is available, a significant gap exists in the literature regarding its quantitative toxicity and its potential to interact with key signaling pathways involved in xenobiotic response and endocrine function.

Future research should focus on:

-

Determining the acute and chronic toxicity of this compound in vivo to establish LD50 values.

-

Conducting in vitro cytotoxicity assays on various cell lines to determine IC50 values.

-

Performing a comprehensive genotoxicity assessment, including the Ames test.

-

Investigating the potential for this compound and its metabolites to activate or inhibit key nuclear receptors such as the aryl hydrocarbon receptor (AhR), estrogen receptor (ER), and pregnane (B1235032) X receptor (PXR).

A more complete understanding of the biological activity and toxicological profile of this compound is essential for its safe handling and for evaluating its potential as a building block in the development of new pharmaceuticals and materials.

References

- 1. Activation of the aryl hydrocarbon receptor by carcinogenic aromatic amines and modulatory effects of their N-acetylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oral ld50 values: Topics by Science.gov [science.gov]

- 3. Targeting Xenobiotic Nuclear Receptors PXR and CAR to Prevent Cobicistat Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 4-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobiphenyl (4-FBP), a fluorinated aromatic compound, sees application as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Despite its industrial relevance, a comprehensive public toxicological profile for this compound remains notably sparse. This technical guide synthesizes the available data on the toxicological properties of 4-FBP, including its physical and chemical characteristics, metabolic pathways, and known toxicological effects. Due to the limited availability of specific quantitative data for many standard toxicological endpoints, this document also outlines the detailed experimental protocols for key assays that would be necessary to fully characterize its toxicological profile. This guide is intended to be a resource for researchers, scientists, and professionals in drug development by providing a consolidated overview of the current knowledge and identifying critical data gaps for future research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| CAS Number | 324-74-3 | [1] |

| Molecular Formula | C₁₂H₉F | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 75-79 °C | |

| Boiling Point | 253.0 °C at 760 mmHg | |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 3.91 - 4.1 |

Toxicological Data

Acute Toxicity

| Endpoint | Test Species | Route of Administration | Value | Reference |

| LD₅₀ | Data not available | Oral | Data not available | |

| LD₅₀ | Data not available | Dermal | Data not available | |

| LC₅₀ | Data not available | Inhalation | Data not available |

Sub-chronic and Chronic Toxicity

| Study Type | Test Species | Route of Administration | NOAEL/LOAEL | Reference |

| 90-Day Repeated Dose | Data not available | Oral | Data not available | |

| Chronic Toxicity | Data not available | Data not available | Data not available |

Carcinogenicity

| Test Species | Route of Administration | Results | Reference |

| Data not available | Data not available | Data not available |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | Data not available | Data not available | |